molecular formula C8H16N2O B1296733 1-Ethylpiperidine-4-carboxamide CAS No. 88654-15-3

1-Ethylpiperidine-4-carboxamide

Cat. No.: B1296733
CAS No.: 88654-15-3
M. Wt: 156.23 g/mol
InChI Key: USGHIMJARYRESV-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine

Scientific Research Applications

1-Ethylpiperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Biochemical Analysis

Biochemical Properties

1-Ethylpiperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of certain biochemical processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, which is crucial for bacterial DNA replication . This interaction highlights its potential as an antimicrobial agent. Additionally, this compound has demonstrated antiviral activity against human coronaviruses, including SARS-CoV-2, by inhibiting viral replication in infected cells .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the replication of human coronaviruses in Vero and Calu-3 cells, indicating its potential antiviral properties . Furthermore, its interaction with DNA gyrase in Mycobacterium abscessus suggests that it can disrupt bacterial cell division and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for replication . Additionally, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with the viral RNA polymerase . These interactions highlight the compound’s potential as both an antimicrobial and antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, with minimal degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown promising antimicrobial and antiviral activity without significant toxic effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in preclinical studies

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibition of DNA gyrase in Mycobacterium abscessus suggests its involvement in bacterial DNA replication pathways . Additionally, its antiviral activity indicates potential interactions with viral RNA polymerase and other viral replication enzymes . These interactions highlight the compound’s role in disrupting essential metabolic processes in both bacterial and viral pathogens.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its efficacy as an antimicrobial and antiviral agent, ensuring that it reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with DNA gyrase suggests its localization within the bacterial nucleus, where it can effectively inhibit DNA replication . Similarly, its antiviral activity indicates its presence in the cytoplasm, where it can interfere with viral replication processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperidine with phosgene, followed by the addition of ammonia to form the carboxamide group. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Comparison with Similar Compounds

1-Ethylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    1-Methylpiperidine-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    1-Propylpiperidine-4-carboxamide: Similar structure but with a propyl group instead of an ethyl group.

    1-Butylpiperidine-4-carboxamide: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

1-ethylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-10-5-3-7(4-6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGHIMJARYRESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340834
Record name 1-ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88654-15-3
Record name 1-ethylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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